molecular formula C8H10BrN B8404762 2-Bromo-3,4,5-trimethylpyridine

2-Bromo-3,4,5-trimethylpyridine

Cat. No. B8404762
M. Wt: 200.08 g/mol
InChI Key: ACRQDMJFYNYLSY-UHFFFAOYSA-N
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Patent
US08603645B2

Procedure details

10.3 g (0.075 mol) of 2-amino-3,4,5-trimethylpyridine was added to 30 mL of 60% HBr. The mixture was cooled to −10 to −17° C. and pre-cooled 36.0 g (0.23 mol) bromine was added dropwise and the mixture was stirred for 20 mins. Pre-cooled (0° C.) NaNO2 solution of 13.5 g (0.19 mol) NaNO2 dissolved in 20 mL water was added dropwise into the reaction mixture at −10° C.˜−17° C. After addition, the reaction was stirred for one hour. Ice-cooled 25% NaOH solution was added slowly until the solution became basic. 200 mL of ethyl acetate was added to the mixture to extract the organic phase. The organic phase solvent was evaporated and the residue was distilled under vacuum. ˜13.1 g (87% yield) of the desired product was obtained which was confirmed by GC/MS.
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
13.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six
Yield
87%

Identifiers

REACTION_CXSMILES
N[C:2]1[C:7]([CH3:8])=[C:6]([CH3:9])[C:5]([CH3:10])=[CH:4][N:3]=1.[BrH:11].BrBr.N([O-])=O.[Na+].[OH-].[Na+]>O.C(OCC)(=O)C>[Br:11][C:2]1[C:7]([CH3:8])=[C:6]([CH3:9])[C:5]([CH3:10])=[CH:4][N:3]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
NC1=NC=C(C(=C1C)C)C
Name
Quantity
30 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
36 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
13.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-13.5 (± 3.5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
was added dropwise into the reaction mixture at −10° C.˜−17° C
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the reaction was stirred for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was added slowly until the solution
EXTRACTION
Type
EXTRACTION
Details
to extract the organic phase
CUSTOM
Type
CUSTOM
Details
The organic phase solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=NC=C(C(=C1C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.1 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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